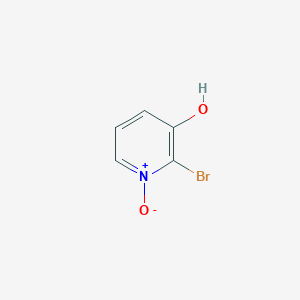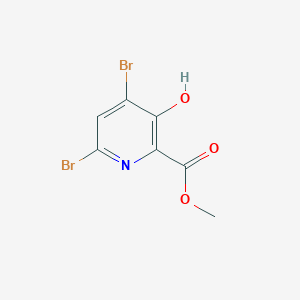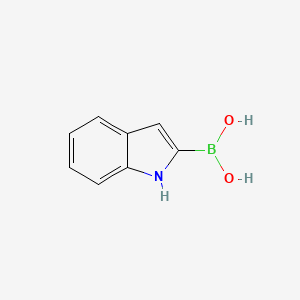
2-Bromo-3-hydroxypyridine 1-oxide
Overview
Description
2-Bromo-3-hydroxypyridine 1-oxide is a chemical compound with the molecular formula C₅H₅BrNO₂ . It consists of a pyridine ring substituted with a bromine atom and a hydroxyl group at different positions. The compound exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of 2-Bromo-3-hydroxypyridine 1-oxide involves several methods, including bromination of 3-hydroxypyridine or oxidation of 2-bromo-3-pyridinol. Researchers have explored both traditional and novel synthetic routes to obtain this compound. Further investigation is needed to optimize the synthesis for scalability and efficiency.
Molecular Structure Analysis
The optimized molecular structure of 2-Bromo-3-hydroxypyridine 1-oxide has been studied using both density functional theory (DFT) and Hartree-Fock (HF) methods. These calculations provide insights into bond lengths, angles, and electronic properties. The compound’s molecular electrostatic potential (MEP) reveals regions of electron density and potential reactivity.
Chemical Reactions Analysis
2-Bromo-3-hydroxypyridine 1-oxide participates in various chemical reactions. Notably, it can undergo substitution reactions at the bromine position, nucleophilic addition at the hydroxyl group, and coordination with metal ions. Investigating its reactivity with different reagents and catalysts is crucial for understanding its versatility.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range, which affects its stability and handling.
- Solubility : Investigating its solubility in various solvents provides insights into its practical applications.
- UV-Visible Spectrum : Calculations using time-dependent DFT (TD-DFT) reveal absorption bands in the UV-Vis region.
- Thermodynamic Functions : Correlations between spectroscopic data and temperature help predict stability and reactivity.
Scientific Research Applications
Chemical Reactions and Derivatives
2-Bromo-3-hydroxypyridine 1-oxide plays a significant role in various chemical reactions. Ammers and Hertog (2010) demonstrated that the bromination and nitration of 2-hydroxypyridine-N-oxide, a related compound, yield disubstituted 3,5-derivatives, highlighting its utility in creating specific chemical structures (Ammers & Hertog, 2010). Additionally, Denton, Thomas, and Mao (2015) developed a method for trace analysis of 2-hydroxypyridine-1-oxide (HOPO) in pharmaceutical materials, emphasizing its relevance in pharmaceutical research (Denton, Thomas, & Mao, 2015).
Catalysis and Synthesis
Research by Altman and Buchwald (2007) illustrated the catalytic applications of 2- and 4-hydroxypyridines in N-arylation processes. Their study provides insights into the use of hydroxypyridines, including derivatives like 2-bromo-3-hydroxypyridine 1-oxide, in facilitating complex chemical syntheses (Altman & Buchwald, 2007).
Structural and Vibrational Analysis
Rodionova, Lokhov, and Dyumaev (1972) conducted a detailed study on the vibrational spectra and structure of some 3-hydroxypyridine 1-oxide derivatives. Their work sheds light on the molecular behavior of such compounds, which is crucial for understanding the properties and applications of 2-bromo-3-hydroxypyridine 1-oxide (Rodionova, Lokhov, & Dyumaev, 1972).
Crystal Structure Analysis
Monroe and Turnbull (2019) reported on the crystal structure of 2-bromo-4-hydroxypyridine, a structurally related compound, providing insights into hydrogen and halogen bonding that could be relevant for understanding the crystal structure of 2-bromo-3-hydroxypyridine 1-oxide (Monroe & Turnbull, 2019).
Reactivity with Active Hydrogen Compounds
Stein, Manna, and Lombardi (1978) explored the reactivity of 3-hydroxypyridine N-oxide with active hydrogen compounds, leading to the synthesis of 3-substituted 2-aminofuro[3,2-b]pyridines. This research could be analogous to the reactivity patterns of 2-bromo-3-hydroxypyridine 1-oxide (Stein, Manna, & Lombardi, 1978).
Safety And Hazards
- Toxicity : Assessing the compound’s toxicity profile is essential for safe handling.
- Environmental Impact : Investigate its environmental persistence and potential harm.
- Handling Precautions : Proper lab protocols should be followed during synthesis and experimentation.
Future Directions
- Drug Development : Explore its potential as a therapeutic agent, especially as a bromodomain inhibitor.
- Functional Materials : Investigate applications in materials science, catalysis, or sensors.
- Computational Studies : Continue refining theoretical models for accurate predictions.
properties
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-5-4(8)2-1-3-7(5)9/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVWPAXQZFKGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C([N+](=C1)[O-])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633105 | |
| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-hydroxypyridine 1-oxide | |
CAS RN |
6602-29-5 | |
| Record name | 3-Pyridinol, 2-bromo-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6602-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(2'-Methoxyethyl)amino]-2-nitro-4-[di-(2'-hydroxyethyl)amino]benzene](/img/structure/B1592550.png)





![Silane, trimethyl[2-(2-propenyloxy)ethoxy]-](/img/structure/B1592560.png)


